3-Bromo-6-(trifluoromethyl)pyridin-2-amine
Overview
Description
3-Bromo-6-(trifluoromethyl)pyridin-2-amine is a chemical compound with the CAS Number: 1214361-39-3 . It has a molecular weight of 241.01 . The IUPAC name for this compound is 3-bromo-6-(trifluoromethyl)pyridin-2-amine .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, 2-Bromo-6-(trifluoromethyl)pyridine was prepared from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper .Molecular Structure Analysis
The InChI code for 3-Bromo-6-(trifluoromethyl)pyridin-2-amine is 1S/C6H4BrF3N2/c7-3-1-2-4(6(8,9)10)12-5(3)11/h1-2H,(H2,11,12) .Physical And Chemical Properties Analysis
3-Bromo-6-(trifluoromethyl)pyridin-2-amine is a solid at room temperature .Scientific Research Applications
Synthesis of Complex Ligands : A study by Benhamou et al. (2011) synthesized an unsymmetrical tripod ligand, including a bromopyridyl substituent, which reacted with dry oxygen to form a μ-oxo diferric complex. This demonstrates the compound's potential in creating complex ligands for metal coordination chemistry (Benhamou et al., 2011).
Novel Pyridine Derivatives via Suzuki Cross-Coupling : Ahmad et al. (2017) described the efficient synthesis of novel pyridine derivatives using Suzuki cross-coupling reactions. This process is useful in synthesizing chiral dopants for liquid crystals and exploring potential antimicrobial and antithrombolytic activities (Ahmad et al., 2017).
Regioexhaustive Functionalization for Carboxylic Acids : Research by Cottet et al. (2004) focused on converting certain pyridines into various carboxylic acids. This demonstrates the utility of the compound in organic synthesis and functional group transformations (Cottet et al., 2004).
Spectroscopic and Optical Studies : Vural and Kara (2017) conducted spectroscopic characterization of a related compound, 5-Bromo-2-(trifluoromethyl)pyridine. This research provides insights into the spectroscopic properties and potential applications in material science (Vural & Kara, 2017).
Catalytic Efficiencies in Amination Reactions : A study by Lyakhovich et al. (2019) compared the efficiencies of palladium(0) and copper(I) complexes in the amination of bromopyridines. This highlights the compound's role in facilitating catalytic reactions in organic chemistry (Lyakhovich et al., 2019).
Deprotonative Coupling with Aldehydes : Shigeno et al. (2019) demonstrated the deprotonative functionalization of pyridine derivatives with aldehydes, showcasing the compound's potential in creating novel organic compounds (Shigeno et al., 2019).
Catalyst-Free Synthesis Methods : Ali et al. (2015) described a catalyst-free preparation method of pyridine derivatives, underlining the compound's role in green chemistry and sustainable synthesis processes (Ali et al., 2015).
Synthesis of Functionalized Pyridines : Linder et al. (2011) reported on the synthesis of differentially functionalized pyridine derivatives. This shows its importance in the creation of complex organic molecules with potential pharmaceutical applications (Linder et al., 2011).
Synthesis of Anticancer Agents : Chavva et al. (2013) prepared novel alkyl amide functionalized pyrazolo[3,4-b]pyridine derivatives starting from related pyridin-amines, highlighting its potential in developing new anticancer drugs (Chavva et al., 2013).
Safety And Hazards
Future Directions
Trifluoromethylpyridines, such as 3-Bromo-6-(trifluoromethyl)pyridin-2-amine, have found extensive use in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Relevant Papers The search results included references to peer-reviewed papers related to 3-Bromo-6-(trifluoromethyl)pyridin-2-amine . These papers discuss the synthesis and applications of trifluoromethylpyridines in the agrochemical and pharmaceutical industries .
properties
IUPAC Name |
3-bromo-6-(trifluoromethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c7-3-1-2-4(6(8,9)10)12-5(3)11/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTYGOBZCMESJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716563 | |
Record name | 3-Bromo-6-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-(trifluoromethyl)pyridin-2-amine | |
CAS RN |
1214361-39-3 | |
Record name | 3-Bromo-6-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.